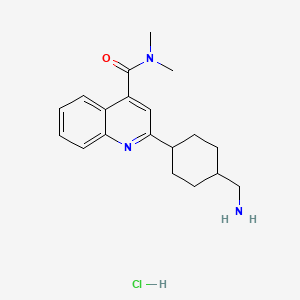![molecular formula C17H20Cl2N4O B1402468 2-[3-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol dihydrochloride CAS No. 1361116-96-2](/img/structure/B1402468.png)
2-[3-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol dihydrochloride
Descripción general
Descripción
“[3-(Aminomethyl)phenyl]methanol hydrochloride” is a compound that is part of a collection of unique chemicals provided by Sigma-Aldrich . It’s important to note that Sigma-Aldrich does not collect analytical data for this product .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide valuable information about its stability, reactivity, and safety. For “[3-(Aminomethyl)phenyl]methanol hydrochloride”, it is a solid form with a molecular weight of 173.64 .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Pyrazole derivatives are synthesized through various chemical reactions, involving key steps such as allylpalladium complex formation, Vilsmeier-Haack reactions, and microwave-assisted synthesis. For instance, allylpalladium complexes with pyridylpyrazole ligands have been synthesized and characterized, showcasing the influence of substituents on chemical properties and reactivity (Montoya et al., 2007). Similarly, novel pyrazolinone and pyrazole derivatives have been synthesized, highlighting the role of specific functional groups in determining the chemical behavior of these compounds (Aly et al., 2004).
Biological Activities
The biological activities of pyrazole derivatives are a focal point of research, with studies exploring their antibacterial, antifungal, and antimicrobial properties. Microwave-assisted synthesis of pyrazole derivatives has revealed their potential in combating microbial infections, underscoring the therapeutic applications of these compounds (Swarnkar et al., 2014). Research into the antimicrobial activity of heterocycles based on pyrazole further demonstrates the compound's efficacy against a range of microorganisms, suggesting its utility in developing new antimicrobial agents (El‐Emary et al., 2002).
Chemical Sensing and Detection
Pyridine-based derivatives, closely related to the compound , have been utilized in the development of chemosensors for detecting metal ions. This application is vital in environmental monitoring and analytical chemistry, where selective and sensitive detection of ions like mercury(II) is crucial (Pan et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
2-[3-[3-(aminomethyl)phenyl]-4-pyridin-4-ylpyrazol-1-yl]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O.2ClH/c18-11-13-2-1-3-15(10-13)17-16(12-21(20-17)8-9-22)14-4-6-19-7-5-14;;/h1-7,10,12,22H,8-9,11,18H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZGULXROVQCHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NN(C=C2C3=CC=NC=C3)CCO)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-Aminomethyl-phenyl)-4-pyridin-4-yl-pyrazol-1-yl]-ethanol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



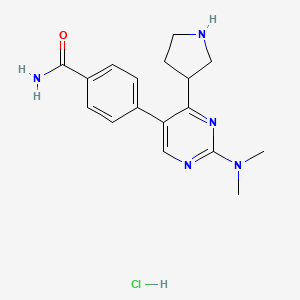
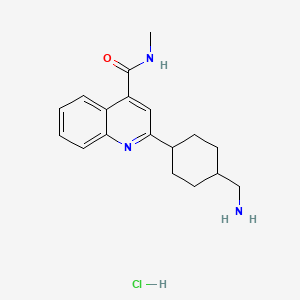
![3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1402390.png)
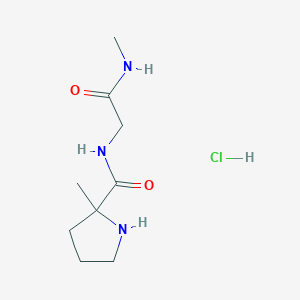

![[5-(4-Methoxy-phenyl)-4-morpholin-2-yl-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402398.png)
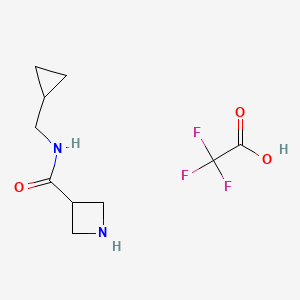
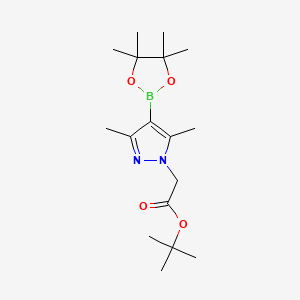
![3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluorobenzoic acid](/img/structure/B1402401.png)
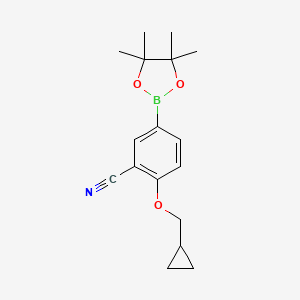
![1-Ethyl-3-[(2-phenylphenyl)methyl]piperazin-2-one](/img/structure/B1402403.png)
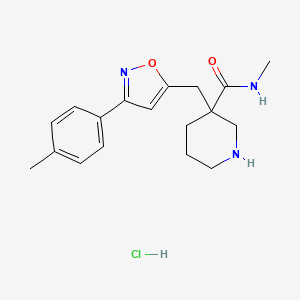
![4-{5-[2-(3,4-Difluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402407.png)
